Cas no 1213337-22-4 ((3S)-3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPAN-1-OL)

(3S)-3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPAN-1-OL 化学的及び物理的性質
名前と識別子
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- (3S)-3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPAN-1-OL
- Benzenepropanol, γ-amino-3,4-dimethyl-, (γS)-
- EN300-1163891
- 1213337-22-4
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- インチ: 1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m0/s1
- InChIKey: PUQXLWUCIHPEDW-NSHDSACASA-N
- ほほえんだ: [C@H](C1C=CC(C)=C(C)C=1)(N)CCO
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.034±0.06 g/cm3(Predicted)
- ふってん: 328.8±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.93±0.10(Predicted)
(3S)-3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPAN-1-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163891-5.0g |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 5g |
$3105.0 | 2023-06-08 | ||
Enamine | EN300-1163891-10000mg |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 10000mg |
$5467.0 | 2023-10-03 | ||
Enamine | EN300-1163891-250mg |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 250mg |
$1170.0 | 2023-10-03 | ||
Enamine | EN300-1163891-0.25g |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 0.25g |
$985.0 | 2023-06-08 | ||
Enamine | EN300-1163891-1000mg |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 1000mg |
$1272.0 | 2023-10-03 | ||
Enamine | EN300-1163891-500mg |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 500mg |
$1221.0 | 2023-10-03 | ||
Enamine | EN300-1163891-100mg |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 100mg |
$1119.0 | 2023-10-03 | ||
Enamine | EN300-1163891-1.0g |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 1g |
$1070.0 | 2023-06-08 | ||
Enamine | EN300-1163891-2.5g |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 2.5g |
$2100.0 | 2023-06-08 | ||
Enamine | EN300-1163891-50mg |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
1213337-22-4 | 50mg |
$1068.0 | 2023-10-03 |
(3S)-3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPAN-1-OL 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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5. Book reviews
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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9. Book reviews
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10. Book reviews
(3S)-3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPAN-1-OLに関する追加情報
(3S)-3-Amino-3-(3,4-Dimethylphenyl)Propan-1-Ol: A Comprehensive Overview
The compound (EINECS 1213337-22-4), also known as (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol, is a fascinating organic molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential uses in drug development and material science.
Recent studies have highlighted the importance of (EINECS 1213337-22-4) in the synthesis of bioactive compounds. Its chiral center at the third carbon atom makes it a valuable building block for constructing complex molecules with specific stereochemical requirements. The presence of an amino group and a hydroxyl group provides versatility in chemical reactions, enabling the formation of diverse functional groups.
The structure of (EINECS 1213 is characterized by a central propane chain with an amino group and a hydroxyl group attached to the same carbon atom, which is also substituted with a 3,4-dimethylphenyl ring. This arrangement imparts unique electronic and steric properties to the molecule, making it suitable for various applications in organic synthesis.
In terms of synthesis, researchers have developed efficient methods to prepare (EINECS 121. These methods often involve multi-step processes that leverage modern catalytic techniques and asymmetric synthesis strategies to achieve high yields and enantioselectivity. The use of transition metal catalysts has been particularly effective in constructing the chiral center during the synthesis process.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (EINECS 1. Quantum mechanical calculations have revealed that the amino group plays a critical role in stabilizing certain transition states during chemical reactions, which has implications for its use as an intermediate in drug design.
The applications of this compound extend beyond traditional organic synthesis. It has shown promise as a precursor for bioactive molecules with potential therapeutic effects. For instance, derivatives of this compound have been studied for their ability to modulate enzyme activity and interact with cellular receptors, suggesting potential uses in treating various diseases.
Moreover, the environmental impact of synthesizing and using this compound has been a topic of recent research. Studies have focused on developing sustainable synthetic routes that minimize waste and reduce energy consumption. The biodegradability of this compound has also been assessed under different environmental conditions, providing valuable information for its safe handling and disposal.
In conclusion, (EINECS 1 is a versatile compound with significant potential in multiple areas of research and application. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as an important tool for future innovations in chemistry and pharmacology.
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